molecular formula C6H12ClNO2 B2886521 (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride CAS No. 153665-44-2

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride

Cat. No.: B2886521
CAS No.: 153665-44-2
M. Wt: 165.62
InChI Key: MRKJRTRTYWVDHL-WCCKRBBISA-N
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Description

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group and a dimethyloxolanone ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyloxolan-2-one with an appropriate amine under controlled conditions. The reaction typically requires the use of a solvent such as methanol or ethanol and may involve the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing various biochemical pathways.

Comparison with Similar Compounds

(3R)-3-amino-4,4-dimethyloxolan-2-one hydrochloride can be compared with other similar compounds, such as:

    (3R,4R)-3-amino-4,4-dimethyloxolan-2-one: A stereoisomer with different spatial arrangement of atoms.

    (3R)-3-amino-4,4-dimethyloxolan-2-one: The non-hydrochloride form of the compound.

    (3R)-3-amino-4,4-dimethyloxolan-2-thione: A sulfur analog with different chemical properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to its analogs.

Properties

IUPAC Name

(3R)-3-amino-4,4-dimethyloxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(2)3-9-5(8)4(6)7;/h4H,3,7H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKJRTRTYWVDHL-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@@H]1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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